1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring The trifluoroethanol moiety adds unique properties to the compound, making it of interest in various scientific fields
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
Target of Action
The primary target of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol is currently unknown
Biochemical Pathways
Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects . This suggests that 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol may interact with various enzymes, proteins, and other biomolecules, although specific interactions have yet to be identified.
Cellular Effects
Given the known activities of benzoxazole derivatives, it is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Potential mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-aminophenol with trifluoroacetaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.
Comparison with Similar Compounds
Similar compounds to 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol include other benzoxazole derivatives such as:
1-(1,3-Benzoxazol-2-yl)-ethanol: Lacks the trifluoromethyl group, resulting in different biological activity and solubility properties.
1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethane: Similar structure but without the hydroxyl group, affecting its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its combination of the benzoxazole ring and the trifluoroethanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOLEPTWLPQYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924713-08-6 |
Source
|
Record name | 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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